
5'-Bromo-2'-hydroxy-3'-nitroacetophenone
Vue d'ensemble
Description
5’-Bromo-2’-hydroxy-3’-nitroacetophenone is a chemical compound with the molecular formula C8H6BrNO4 . It has a molecular weight of 260.04 g/mol . The compound is also known by several synonyms, including 1-5-bromo-2-hydroxy-3-nitrophenyl ethanone, 3-bromo-6-hydroxy-5-nitroacetophenone, and 5-bromo-2-hydroxy-3-nitroacetophenone .
Physical And Chemical Properties Analysis
5’-Bromo-2’-hydroxy-3’-nitroacetophenone appears as pale yellow to yellow crystals or powder . It has a melting point range of 127.0-137.0°C .Applications De Recherche Scientifique
Chemical Synthesis
This compound is used in the synthesis of various chemical compounds. It can be synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid .
Transition Metal Complexes
The compound can form transition metal complexes. These complexes are synthesized by coordinating the compound with transition metal ions through oxygen atoms . The stoichiometry ratio of the compound to metal is 2:1 .
Antimicrobial Studies
The compound and its transition metal complexes have shown moderate to excellent antimicrobial activity against all tested bacteria and fungi . This makes it a potential candidate for the development of new antimicrobial agents.
Anion Detection
The compound has been evaluated for its ability to detect anions in DMSO and on a solid surface . This suggests potential applications in the field of chemical sensing.
Catalyst for Olefin Oxidation and Epoxidation
The metal complexes of 1,3-diketones, which include this compound, are used as catalysts for olefin oxidation and epoxidation . This makes it valuable in industrial chemical processes.
Pharmaceutical Applications
In the pharmaceutical industry, it is widely used as substrates for medicines as antidiabetic agents, antiulcer, gastroprotective drugs, antiasthmatic, and carcinogenic agents .
Synthesis of Heterocyclic Compounds
The compound is also used in the synthesis of various heterocyclic compounds such as pyrazole, isoxazole, triazole, flavones, benzodiazepine, and pyrimidine .
Luminescent Properties
The complexes of Europium (III) have excellent luminescent property, as a chelating agent and extract for lanthanide ions . This suggests potential applications in the field of optoelectronics and lighting.
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNIBJASCGZXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351031 | |
| Record name | 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromo-2'-hydroxy-3'-nitroacetophenone | |
CAS RN |
70978-54-0 | |
| Record name | 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Bromo-2'-hydroxy-3'-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)

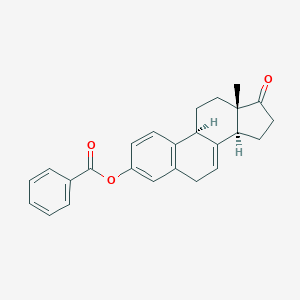

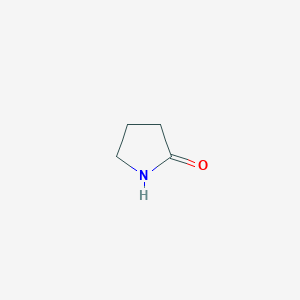
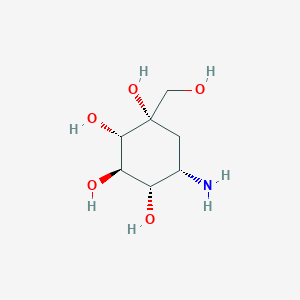

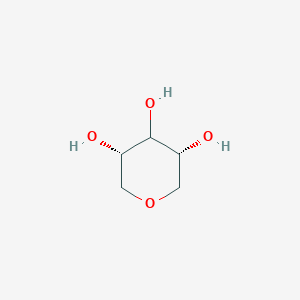
![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
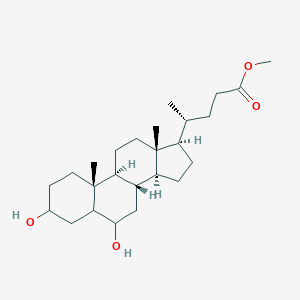
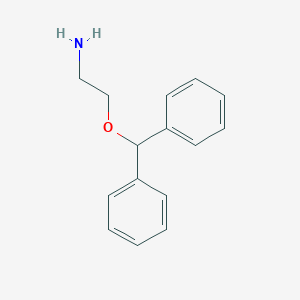
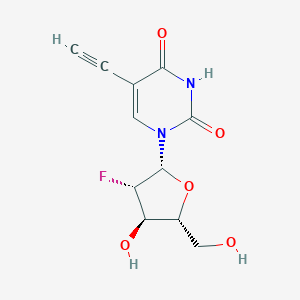
![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)